molecular formula C5H11ClN2O2 B6610376 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride CAS No. 2763776-21-0

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B6610376
CAS No.: 2763776-21-0
M. Wt: 166.60 g/mol
InChI Key: QFHWDASWOKWUBI-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative intended for research and development purposes. This compound is part of a class of synthetic molecules that have been extensively explored in medicinal chemistry for their diverse biological activities. Oxazolidinones are notably recognized as a core pharmacophore in antibacterial agents, functioning by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit . Research into novel oxazolidinone structures, including those with modifications at the 5-position, continues to be a significant area of focus for overcoming antibiotic resistance and expanding the spectrum of activity against Gram-positive bacteria . The specific stereochemistry, potential for hydrogen bonding, and structural features of this compound make it a valuable intermediate for constructing more complex molecules or for investigating new therapeutic applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. As a best practice for storage, similar compounds are recommended to be kept in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-5(2-6)3-7-4(8)9-5;/h2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWDASWOKWUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide-Amine Condensation and Cyclization

The foundational approach involves reacting (S)-epichlorohydrin with potassium phthalimide in the presence of phase-transfer catalysts (PTCs) to form a chiral epoxide intermediate. Benzyltrimethylammonium chloride (BTAC) or benzyltriphenylphosphonium bromide (BTPB) (0.05–0.025 equivalents) in isopropanol at 25–30°C achieves 97–98.5% enantiomeric excess (ee) within 1–4 hours. Subsequent condensation with aromatic amines (e.g., 3-fluoro-4-morpholinoaniline) in dichloromethane (DCM) yields a secondary amine intermediate, which undergoes cyclization with di-tert-butyl dicarbonate (Boc₂O) in acetone and potassium carbonate (K₂CO₃).

Table 1: Phase-Transfer Catalyst Performance in Epoxide Formation

CatalystSolventTime (h)Optical Purity (%ee)
BTACIsopropanol1–497–98.5
BTPBIsopropanol1–497–98.3
TBABIsopropanol6–1585–91

Optimal conditions using BTAC reduce reaction times to 4 hours while maintaining >97% ee, critical for industrial scalability.

Aminolysis and Hydrochloride Salt Formation

The cyclized oxazolidinone intermediate undergoes aminolysis with methylamine (40% in methanol) at 85°C for 4.5 hours, achieving 70–90% yield. Post-reaction extraction with DCM and water isolates the free amine, which is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol or acetonitrile enhances purity to >99%, as validated by ¹H-NMR (D₂O: δ 3.2–3.8 ppm, multiplet, -CH₂NH₃⁺).

Stereoselective Synthesis via Chiral Auxiliaries

Evans’ Oxazolidinone Methodology

A stereocontrolled route employs (R)- or (S)-glyceraldehyde acetonide as a chiral template. Reaction with Boc anhydride (Boc₂O) and sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C generates a diastereomeric alcohol, which is oxidized to the ketone using Dess-Martin periodinane. Reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the aminomethyl group, followed by HCl gas treatment in diethyl ether to form the hydrochloride salt (85% yield, 99% ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 5-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one in vinyl acetate achieves 50% conversion, isolating the (S)-enantiomer with >98% ee. Subsequent Mitsunobu reaction with phthalimide and azide displacement introduces the aminomethyl group, though this method is less industrially favored due to lower throughput.

Hydrogenation-Based Approaches

Azide Reduction and Acetylation

(S)-5-(Azidomethyl)-3-aryl-2-oxazolidinone, synthesized via SN2 displacement of a chloromethyl intermediate with sodium azide (NaN₃), undergoes hydrogenation over palladium on carbon (Pd/C) in acetic anhydride (Ac₂O) and methanol. This one-pot reduction-acetylation affords the acetamide derivative, which is hydrolyzed with hydrazine hydrate and acetylated to yield the target compound.

Table 2: Hydrogenation Conditions and Outcomes

CatalystPressure (psi)SolventTime (h)Yield (%)
Pd/C20MeOH385
Ra-Ni50EtOAc672

Pd/C at 20 psi in methanol achieves 85% yield with minimal over-reduction byproducts.

Process Optimization and Scalability

Solvent and Temperature Effects

Cyclization in polar aprotic solvents (e.g., acetone or THF) at 50–80°C accelerates reaction kinetics, while non-polar solvents (toluene) favor thermodynamic control. A mixed solvent system (THF:H₂O, 4:1) reduces epimerization during Boc deprotection, maintaining >98% ee.

Catalytic Recycling

BTAC and BTPB demonstrate recyclability over five cycles with <5% loss in activity, reducing catalyst costs by 40% in large-scale batches.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H-NMR (DMSO-d₆) confirms hydrochloride salt formation: δ 8.2 ppm (broad, NH₃⁺), 4.5–4.7 ppm (m, oxazolidinone -CH₂), and 1.4 ppm (s, -CH₃). Chiral HPLC (CHIRALPAK AD column, hexane:isopropanol:TFA = 80:20:0.1) verifies enantiopurity (>99%).

Stability Profiling

Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber vials with desiccants, confirming robustness for long-term pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic and Heterocyclic Substituents

  • 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (, CAS 711-85-3):

    • Substituents: Chloromethyl and phenyl groups.
    • Reactivity: The chloro group increases electrophilicity, enabling nucleophilic substitutions.
    • Applications: Likely used as a synthetic intermediate for coupling reactions.
  • (S)-5-Aminomethyl-3-(4-Morpholinophenyl)-1,3-oxazolidin-2-one (, CAS 952288-54-9): Substituents: Morpholine and phenyl groups.
  • 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone (, CAS 1082524-60-4): Substituents: Fluorophenyl group. Properties: Fluorine improves metabolic stability and membrane permeability.

Complex Hybrid Structures

  • 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride (, CAS 898543-06-1): Structure: Combines oxazolidinone with morpholinone. Molecular Weight: 327.77 g/mol. Applications: Likely a precursor for dual-target inhibitors due to hybrid pharmacophores.

Ring System Variations

  • 5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one (, CAS 1711-88-2): Ring System: Oxadiazolone (5-membered ring with two nitrogens and one oxygen). Properties: Increased rigidity compared to oxazolidinones, altering binding affinity.

Biological Activity

5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound belonging to the oxazolidinone class, recognized for its significant biological activity, particularly as an antibacterial agent. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C4H9ClN2O2C_4H_9ClN_2O_2 and a molecular weight of approximately 130.15 g/mol. Its structure features a five-membered ring containing nitrogen and oxygen atoms, which is critical for its biological activity. The presence of an aminomethyl group enhances its interaction with biological targets, particularly bacterial ribosomes.

This compound exhibits its antibacterial properties primarily through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This mechanism is similar to that of other oxazolidinones like linezolid, making it a candidate for further antibiotic development against resistant Gram-positive bacteria.

Antibacterial Efficacy

Research indicates that this compound demonstrates significant antibacterial activity against various strains of Gram-positive bacteria. Its efficacy is particularly notable against resistant strains, which poses a growing challenge in clinical settings. The compound's structural similarity to established antibiotics suggests potential for broad-spectrum activity.

Comparative Activity Table

Compound NameAntibacterial ActivityNotes
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one Significant against Gram-positive bacteriaPotential for development as an antibiotic
Linezolid Broad-spectrum against Gram-positive bacteriaEstablished treatment for resistant infections
5-(Aminomethyl)-1,3-oxazolidin-2-one Limited activityLacks methyl substitution at position 3

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazolidinone Ring : Starting from suitable precursors, the oxazolidinone ring is formed through cyclization reactions.
  • Introduction of Aminomethyl Group : The aminomethyl group is introduced via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt to enhance solubility and stability.

These reactions are usually performed under controlled conditions using solvents such as ethanol or methanol.

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacodynamics of this compound:

  • In Vitro Studies : In laboratory settings, this compound has shown promising results in inhibiting bacterial growth in cultures infected with resistant strains of Staphylococcus aureus and Enterococcus faecium.
  • Pharmacokinetic Studies : Research into the pharmacokinetics reveals that structural modifications could enhance bioavailability and reduce potential side effects.
  • Drug Interaction Studies : Investigations into drug-drug interactions indicate that this compound may have safe profiles when used in combination therapies, although further studies are necessary to fully understand these interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines or hydroxylamine derivatives with carbonyl compounds. For example, Vilsmeier–Haack reactions (used in related oxazolidinone syntheses) can form the oxazolidinone ring via intramolecular cyclization . Optimization includes:

  • Temperature control : Maintaining 0–5°C during nitrene insertion to minimize side reactions.
  • Catalyst selection : Using chiral catalysts (e.g., Ru-based) to enhance enantiomeric excess in stereospecific syntheses .
  • Purification : Gradient HPLC with polar stationary phases (C18 columns) to resolve stereoisomers .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical configuration?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., oxazolidinone carbonyl at ~175 ppm) and aminomethyl group coupling patterns .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 153.06) and fragmentation patterns .

Q. What in vitro assays are standard for evaluating its antibacterial activity, and how are MIC (Minimum Inhibitory Concentration) values determined?

  • Methodological Answer :

  • Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • MIC protocol : Serial dilutions (0.5–128 µg/mL) incubated at 37°C for 18–24 hours; turbidity indicates bacterial growth .
  • Control compounds : Compare with linezolid (oxazolidinone-class antibiotic) to assess relative potency .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial ribosomes (e.g., 50S subunit) and identify steric/electronic mismatches .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Train models on datasets with >50 derivatives to correlate substituent effects (e.g., logP, Hammett σ) with MIC values .

Q. What experimental strategies mitigate racemization during synthesis of the (5R)-enantiomer?

  • Methodological Answer :

  • Low-temperature synthesis : Conduct reactions below −20°C to suppress base-catalyzed epimerization .
  • Chiral auxiliaries : Incorporate Evans’ oxazaborolidine catalysts to enforce stereochemical control during ring closure .
  • In-line monitoring : Use FTIR to detect intermediate enantiomer ratios and adjust reaction kinetics in real time .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Measure weight loss at 25–300°C to identify decomposition thresholds .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor chiral integrity via polarimetry .

Q. What methodologies address discrepancies in reported antimicrobial activity across studies?

  • Methodological Answer :

  • Strain standardization : Use ATCC reference strains to control for genetic variability .
  • Checkerboard assays : Evaluate synergistic/antagonistic effects with β-lactams or fluoroquinolones .
  • Biofilm assays : Employ crystal violet staining to assess efficacy against S. epidermidis biofilms, which may explain reduced activity in some models .

Q. How can researchers safely handle reactive intermediates (e.g., nitrenes) during synthesis?

  • Methodological Answer :

  • Containment : Use Schlenk lines or flow reactors to isolate air/moisture-sensitive intermediates .
  • Quenching protocols : Neutralize excess reagents with aqueous Na₂S₂O₃ before disposal .
  • PPE : Wear nitrile gloves, safety goggles, and respirators with organic vapor cartridges .

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